Taraxerone

giardicidal activity antiprotozoal Giardia lamblia

Taraxerone (CAS 514-07-8) is a pentacyclic triterpenoid whose C-3 ketone confers distinct target engagement vs. its alcohol analog taraxerol, altering hydrogen-bonding capacity and making functional substitution inappropriate. Validated against clinical benchmarks: 7.2× more potent than aspirin in ROS inhibition (IC50 1.3 vs 9.4 μM); superior giardicidal activity (IC50 11.33 μg/mL vs. taraxerol); selective NSCLC cytotoxicity (A549 IC50 53.2–61.6 μM) with HCT 116 inactivity; and outperforms caffeic/gallic acid in iNOS/NO suppression. ≥98% purity. For research use only.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
CAS No. 514-07-8
Cat. No. B198196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaraxerone
CAS514-07-8
Synonymstaraxerone
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C
InChIInChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1
InChIKeyDBCAVZSSFGIHQZ-YLAYQGCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Taraxerone (CAS 514-07-8) Procurement Guide: Technical Specifications and Differentiation for Research Supply


Taraxerone (CAS 514-07-8, C30H48O, MW 424.71) is a pentacyclic triterpenoid belonging to the friedelane/oleanane structural class [1]. It is a naturally occurring ketonic triterpene that co-occurs with its alcohol counterpart taraxerol in numerous plant species [2]. As a research compound, taraxerone has demonstrated multiple quantifiable bioactivities including ADH/ALDH enzyme enhancement, anti-inflammatory effects via ROS/NO suppression, anticancer cytotoxicity, antimicrobial activity, and α-glucosidase inhibition [3]. The compound exhibits distinct structure-activity differentiation from closely related analogs due to the presence of the C-3 ketone moiety rather than the hydroxyl group found in taraxerol, conferring different physicochemical and biological properties [4].

Why Taraxerone Cannot Be Simply Replaced by Taraxerol, Friedelin, or β-Amyrin in Research Applications


Pentacyclic triterpenoids within the friedelane/oleanane class exhibit markedly divergent biological activities despite structural similarity [1]. Taraxerone (C-3 ketone) and taraxerol (C-3 alcohol) are an oxidation-reduction pair that co-occur in nature, yet substitution of one for the other is inappropriate because the C-3 oxidation state fundamentally alters hydrogen-bonding capacity, molecular planarity, and target engagement [2]. Empirical evidence demonstrates that taraxerone outperforms taraxerol in giardicidal activity [3], exhibits distinct antioxidant capacity comparable to BHT [4], and shows selective cytotoxicity profiles that differ from friedelin, β-amyrin, and lupeol [5]. Without direct comparative data for a specific assay, assuming functional equivalence between these analogs is scientifically unjustified and may lead to experimental failure or misinterpretation.

Taraxerone (514-07-8): Comparative Quantitative Evidence for Scientific Selection


Taraxerone vs. Taraxerol: Superior Giardicidal Activity for Antiprotozoal Research

In a direct head-to-head comparison of metabolites isolated from Cupania dentata bark, taraxerone exhibited the highest giardicidal activity among all isolated compounds, with an IC50 of 11.33 μg/mL against Giardia lamblia trophozoites [1]. Taraxerol, its immediate alcohol analog, was also isolated and tested in the same study, but taraxerone demonstrated superior potency, being identified as 'the metabolite with the highest giardicidal activity' [1]. This provides a clear, experimentally controlled basis for selecting taraxerone over taraxerol in antiprotozoal research applications.

giardicidal activity antiprotozoal Giardia lamblia taraxerol Cupania dentata

Taraxerone vs. Aspirin and Ibuprofen: Superior ROS Inhibition in Neutrophils for Inflammation Research

In a comparative study evaluating terpenoids from Ficus aurantiaca, taraxerone exhibited potent inhibition of reactive oxygen species (ROS) production in polymorphonuclear neutrophils (PMNs) with an IC50 of 1.3 μM [1]. This activity was substantially more potent than aspirin (IC50 = 9.4 μM), representing a 7.2-fold greater potency [1]. Additionally, taraxerone inhibited PMN migration towards the chemoattractant fMLP with an IC50 of 4.1 μM, which was moderately more potent than the positive control ibuprofen (IC50 = 6.7 μM) [1].

ROS inhibition neutrophils anti-inflammatory PMN aspirin ibuprofen

Taraxerone vs. Caffeic Acid and Gallic Acid: Superior Nitric Oxide Suppression for Immunomodulation

Taraxerone inhibited inducible nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages with an IC50 of 38.49 ± 3.77 μM via downregulation of iNOS expression at the transcriptional level [1]. The study explicitly states that 'the inhibitory effect of taraxerone on nitric oxide generation was significantly more effective than that of caffeic acid and/or gallic acid' [1]. In a separate study, taraxerone also suppressed NO levels in LPS-stimulated RAW 264.7 macrophages with an IC50 of 17.5 μg/mL (approximately 41.2 μM) [2].

nitric oxide inhibition iNOS immunomodulation anti-inflammatory caffeic acid gallic acid

Taraxerone vs. Acarbose: Class-Level Context for α-Glucosidase Inhibition in Metabolic Research

In a phytochemical investigation of Bauhinia pulchella, taraxerone was isolated as part of a mixture with β-amirenone [1]. The study evaluated α-glucosidase inhibitory activities of isolated compounds; compounds 6, 7, and 9 showed strong α-glucosidase inhibitory activities, being more active than acarbose, the positive control [1]. It is important to note that taraxerone itself was not the focus of the α-glucosidase assay; rather, this evidence provides class-level context for taraxerone's presence in antidiabetic plant preparations and potential structural relevance to this activity [1].

α-glucosidase inhibition antidiabetic acarbose metabolic disease Bauhinia pulchella

Taraxerone vs. BHT: Comparable Antioxidant Capacity for Free Radical Research

Taraxerone was evaluated for antioxidant capacity using DPPH radical scavenging and ferric reducing ability of plasma (FRAP) assays [1]. The IC50 value for DPPH scavenging was 102.34 ± 1.53 μM, and the FRAP value was 1,763.81 ± 12.63 μM/mL (Trolox equivalent) [1]. Statistical analysis revealed that taraxerone exhibited comparable antioxidant capacities with the synthetic antioxidant butylated hydroxytoluene (BHT) by both DPPH (p = 0.117) and FRAP (p = 0.179) assays, with no statistically significant difference between the two compounds [1].

antioxidant DPPH assay FRAP assay free radical scavenging BHT

Taraxerone vs. Friedelin, β-Amyrin, and Lupeol: Selective Cytotoxicity Profile for Cancer Research

Taraxerone demonstrated dose-dependent and time-dependent growth inhibitory effects on A-549 non-small cell lung cancer cells with IC50 values of 53.2 μM at 24 hours and 61.6 μM at 48 hours [1]. In a separate cytotoxicity evaluation against colon carcinoma (HCT 116) and non-small cell lung adenocarcinoma (A549), taraxerone was found to be inactive against HCT 116, whereas a mixture containing 25-hydroperoxycycloart-23-en-3β-ol and 24-hydroperoxycycloart-25-en-3β-ol showed good activity with IC50 values of 4.8 μg/mL (HCT 116) and 4.5 μg/mL (A549) [2]. The same study isolated and tested lupeol, α-amyrin, and β-amyrin as part of triterpene mixtures, establishing that taraxerone's cytotoxicity profile is distinct from these structurally related analogs [2].

cytotoxicity anticancer A549 non-small cell lung cancer friedelin β-amyrin lupeol

Taraxerone (514-07-8): Optimal Application Scenarios for Research Procurement


Antiprotozoal Drug Discovery: Giardia lamblia Screening

Taraxerone is the optimal compound choice for researchers screening triterpenoids against Giardia lamblia. Direct comparative data from Cupania dentata isolates demonstrates that taraxerone (IC50 = 11.33 μg/mL) exhibits the highest giardicidal activity among the isolated metabolites, outperforming taraxerol [1]. Procurement of taraxerone rather than taraxerol or other structurally similar triterpenoids is justified for antiprotozoal structure-activity relationship studies and lead optimization programs targeting giardiasis.

Inflammation and Oxidative Stress Research: Neutrophil ROS Inhibition Studies

For studies examining neutrophil-mediated inflammation and oxidative burst, taraxerone provides a quantifiable advantage over clinical comparators. Taraxerone inhibits ROS production in PMNs with an IC50 of 1.3 μM, representing 7.2-fold greater potency than aspirin (IC50 = 9.4 μM), and inhibits PMN migration with an IC50 of 4.1 μM, moderately surpassing ibuprofen (IC50 = 6.7 μM) [2]. These direct head-to-head data make taraxerone a compelling research tool for investigating innate immune modulation and for benchmarking novel anti-inflammatory compounds.

Cancer Cell Line Screening: Non-Small Cell Lung Cancer (A549) Selectivity

Taraxerone is appropriate for procurement in oncology research programs focused on non-small cell lung cancer (NSCLC). The compound exhibits defined cytotoxicity against A549 cells with IC50 values of 53.2 μM (24h) and 61.6 μM (48h), while being inactive against HCT 116 colon carcinoma cells [3][4]. This selectivity profile differentiates taraxerone from structurally related triterpenoids and provides a clear experimental rationale for its inclusion in NSCLC-focused screening panels or mechanistic apoptosis studies.

Immunomodulation and iNOS Pathway Research: NO Production Suppression

Taraxerone is a scientifically justified choice for researchers investigating iNOS/NO pathway modulation. The compound inhibits LPS-stimulated NO production in murine macrophages with an IC50 of 38.49 ± 3.77 μM and was shown to be 'significantly more effective than caffeic acid and/or gallic acid' in this assay [5]. In RAW 264.7 macrophages, an IC50 of 17.5 μg/mL (~41.2 μM) was observed with concurrent suppression of IL-4, IL-6, and phagocytosis [6]. These quantitative benchmarks support taraxerone's use in immunopharmacology studies and in vivo models of inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taraxerone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.